molecular formula C9H9IO B580649 1-Cyclopropoxy-2-iodobenzene CAS No. 1243289-94-2

1-Cyclopropoxy-2-iodobenzene

Cat. No.: B580649
CAS No.: 1243289-94-2
M. Wt: 260.074
InChI Key: DWTCTUAQNPBNMG-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-2-iodobenzene is an organic compound with the molecular formula C9H9IO It is characterized by the presence of a cyclopropoxy group attached to the benzene ring at the first position and an iodine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropoxy-2-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-cyclopropoxybenzene. This process typically uses iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions to introduce the iodine atom at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropoxy-2-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 1-cyclopropoxybenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 1-cyclopropoxy-2-aminobenzene when using an amine.

    Oxidation: Products may include 1-cyclopropoxy-2-iodobenzoic acid.

    Reduction: The major product is 1-cyclopropoxybenzene.

Scientific Research Applications

1-Cyclopropoxy-2-iodobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms involving iodine-containing compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-cyclopropoxy-2-iodobenzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups or the removal of existing ones.

Comparison with Similar Compounds

1-Cyclopropoxy-2-iodobenzene can be compared with other similar compounds, such as:

    1-Cyclopropoxy-2-bromobenzene: Similar structure but with a bromine atom instead of iodine.

    1-Cyclopropoxy-2-chlorobenzene: Similar structure but with a chlorine atom instead of iodine.

    1-Cyclopropoxy-2-fluorobenzene: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: The presence of the iodine atom in this compound makes it unique due to iodine’s larger atomic size and higher reactivity compared to other halogens. This can influence the compound’s reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

1-cyclopropyloxy-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTCTUAQNPBNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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